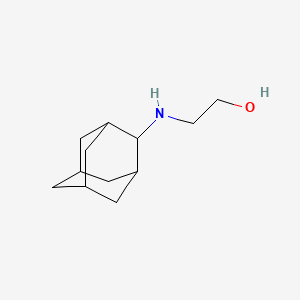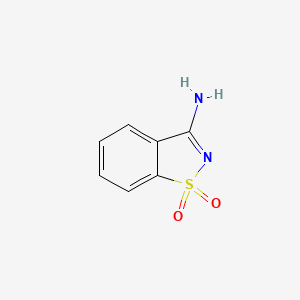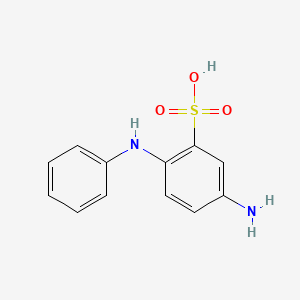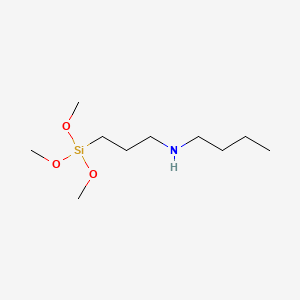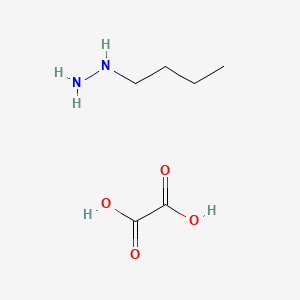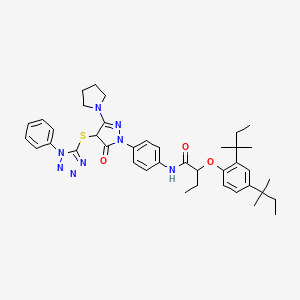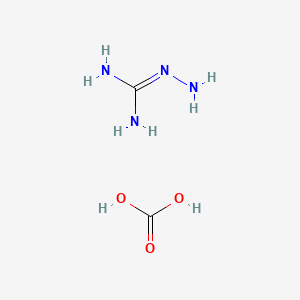
1-Bencil-1H-pirazol-5-amina
Descripción general
Descripción
1-Benzyl-1H-pyrazol-5-amine, abbreviated as BPA, is a heterocyclic compound belonging to the pyrazole family. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BPA has a variety of applications in the scientific research field, such as being used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a ligand in coordination chemistry. In addition, BPA has been used as an analytical tool in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Propiedades químicas e identificación
“1-Bencil-1H-pirazol-5-amina” es un compuesto químico con el número CAS: 3528-51-6 y un peso molecular de 173.22 .
Uso en la reacción de Buchwald–Hartwig
Este compuesto se ha utilizado en la reacción de Buchwald–Hartwig, un proceso de arilación de grupos amino catalizado por paladio . Esta reacción es un método eficiente para la síntesis de diferentes derivados de pirazol utilizando XPhos como ligando y KOH como base .
Síntesis de 5-N-aril-1,3-disustituidas 1H-pirazol-5-aminas
La reacción de Buchwald–Hartwig se puede aplicar para la síntesis de 5-N-aril-1,3-disustituidas 1H-pirazol-5-aminas . Este proceso es ventajoso ya que se lleva a cabo en un solo paso utilizando aminopirazoles disponibles comercialmente y haluros de arilo .
Uso en la síntesis de luminóforos
Las 5-N-aril-aminopirazoles, que se pueden sintetizar a partir de this compound, son componentes clave en la síntesis de luminóforos utilizados en diodos orgánicos emisores de luz (OLED) .
Uso en la síntesis de compuestos antipalúdicos potenciales
La reacción del ácido o-yodobenzoico y la 3-amino-5-metil-2-fenilpirazol en presencia de un catalizador de Cu y K2CO3 dio como resultado la formación de (pirazol-5-il)-aminobenzoico ácido, que posteriormente se transformó en 4-hidroxi-1H-pirazolo[3,4-b]quinolina, un material de partida para compuestos antipalúdicos potenciales .
Uso en la síntesis de 1,3,5-tris(1-fenil-1H-pirazol-5-il)bencenos
Se utilizó una serie de 12 nuevos 1,3,5-tris(1-fenil-1H-pirazol-5-il)bencenos para evaluar la existencia de columnas de apilamiento plano en estructuras supramoleculares de pirazoles . Esta clase de moléculas con diferentes sustituyentes puede ayudar a comprender cómo los pequeños cambios estructurales afectan el entorno supramolecular .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-Benzyl-1H-pyrazol-5-amine are the topoisomerase IV enzyme and the COVID-19 main protease . These enzymes play a crucial role in bacterial DNA replication and viral replication, respectively .
Mode of Action
1-Benzyl-1H-pyrazol-5-amine interacts with its targets by binding to the catalytic domain of the enzymes . This interaction inhibits the normal function of the enzymes, thereby preventing the replication of the bacteria or virus .
Biochemical Pathways
It is known that the compound interferes with the dna replication process in bacteria by inhibiting the topoisomerase iv enzyme . Similarly, it inhibits the replication of the SARS-CoV-2 virus by binding to the COVID-19 main protease .
Result of Action
The inhibition of the topoisomerase IV enzyme and the COVID-19 main protease by 1-Benzyl-1H-pyrazol-5-amine results in the prevention of bacterial and viral replication, respectively . This can lead to the death of the bacteria or virus, thereby treating the infection .
Action Environment
The action, efficacy, and stability of 1-Benzyl-1H-pyrazol-5-amine can be influenced by various environmental factors. For instance, the compound should be stored at room temperature Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially affect the compound’s action
Análisis Bioquímico
Biochemical Properties
1-Benzyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with neighboring molecules, which can influence its reactivity and interactions . The compound’s structure allows it to participate in proton transfer processes, which are crucial in many biochemical pathways . Additionally, 1-Benzyl-1H-pyrazol-5-amine can act as a precursor in the synthesis of more complex heterocyclic systems, further highlighting its importance in biochemical reactions .
Cellular Effects
1-Benzyl-1H-pyrazol-5-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis . Furthermore, 1-Benzyl-1H-pyrazol-5-amine has been reported to have antimicrobial and antitumor properties, which can impact cell viability and growth .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-1H-pyrazol-5-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds and participate in proton transfer processes allows it to interact with various enzymes and proteins . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways and cellular functions . Additionally, 1-Benzyl-1H-pyrazol-5-amine can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-1H-pyrazol-5-amine can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable when stored in a dark, dry place at temperatures between 2-8°C . Its stability can be affected by environmental factors such as light, temperature, and humidity. Over time, 1-Benzyl-1H-pyrazol-5-amine may degrade, leading to changes in its biochemical properties and cellular effects . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-Benzyl-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antimicrobial and antitumor activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
1-Benzyl-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 1-Benzyl-1H-pyrazol-5-amine can affect metabolic flux and metabolite levels, further impacting cellular function and biochemical reactions .
Transport and Distribution
Within cells and tissues, 1-Benzyl-1H-pyrazol-5-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s transport and distribution are crucial for its bioavailability and efficacy, as they determine the concentration of the compound at its site of action .
Subcellular Localization
1-Benzyl-1H-pyrazol-5-amine’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its participation in biochemical reactions. Understanding the subcellular localization of 1-Benzyl-1H-pyrazol-5-amine is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
2-benzylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYNUBRSBSSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188764 | |
| Record name | 1-Benzyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3528-51-6 | |
| Record name | 1-(Phenylmethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1H-pyrazol-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-1-benzylpyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5SY6Q8TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


